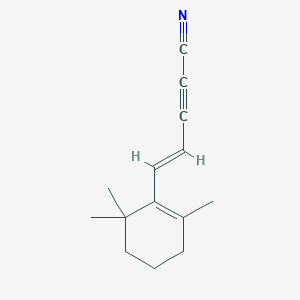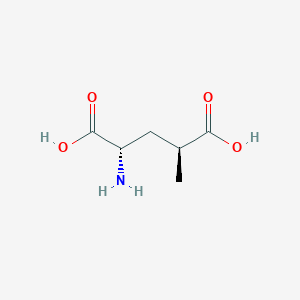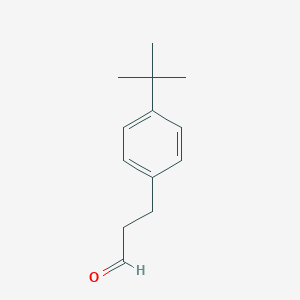
(E)-5-(2,6,6-TRIMETHYL-1-CYCLOHEXEN-1-YL)-PENT-4-EN-2-YNENITRILE
描述
(E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile is an organic compound characterized by its unique structure, which includes a cyclohexene ring with three methyl groups and a nitrile group attached to a penten-ynen chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring with three methyl groups can be synthesized through a Diels-Alder reaction between isoprene and a suitable dienophile.
Introduction of the Penten-ynen Chain: The penten-ynen chain can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halide in the presence of a palladium catalyst.
Addition of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as sodium cyanide.
Industrial Production Methods: Industrial production of (E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring and the alkyne group, leading to the formation of epoxides and diketones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Epoxides, diketones, and carboxylic acids.
Reduction: Amines, aldehydes, and alcohols.
Substitution: Various substituted nitriles, amides, and esters.
科学研究应用
(E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of (E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can act as an electrophile, participating in various biochemical reactions. The compound’s unique structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.
相似化合物的比较
(E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile: Unique due to its combination of a cyclohexene ring, penten-ynen chain, and nitrile group.
(E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile: Similar structure but with variations in the substituents on the cyclohexene ring or the penten-ynen chain.
(E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile: Compounds with different functional groups, such as aldehydes or ketones, instead of the nitrile group.
Uniqueness: The uniqueness of (E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile lies in its specific combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the nitrile group, along with the conjugated alkyne and cyclohexene ring, allows for a wide range of chemical transformations and interactions with biological targets.
属性
IUPAC Name |
(E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-12-8-7-10-14(2,3)13(12)9-5-4-6-11-15/h5,9H,7-8,10H2,1-3H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLSEAKCBXIBNM-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC#CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C#CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90421285 | |
| Record name | (4E)-5-(2,6,6-Trimethylcyclohex-1-en-1-yl)pent-4-en-2-ynenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90421285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173214-57-8 | |
| Record name | (4E)-5-(2,6,6-Trimethylcyclohex-1-en-1-yl)pent-4-en-2-ynenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90421285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride](/img/structure/B16123.png)





![1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride](/img/structure/B16138.png)
![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)




